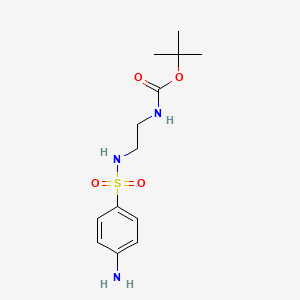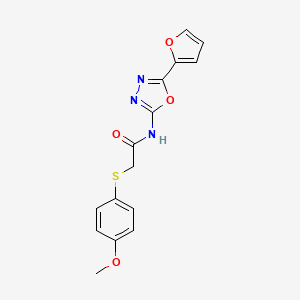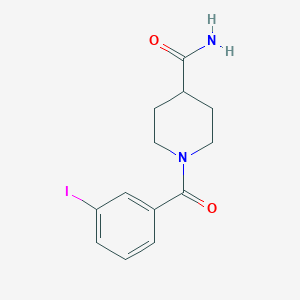
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BSOX and has a molecular formula of C18H17BrNO3S2.
Mécanisme D'action
The mechanism of action of BSOX in inducing apoptosis in cancer cells involves the inhibition of the proteasome activity. This leads to the accumulation of misfolded proteins, which in turn induces endoplasmic reticulum stress and ultimately leads to cell death. BSOX has also been found to inhibit the NF-κB pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
BSOX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the NF-κB pathway. BSOX has also been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BSOX in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential use as a fluorescent probe for imaging applications. However, the limitations of using BSOX in lab experiments include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on BSOX. One potential direction is the development of more efficient synthesis methods for BSOX. Another direction is the investigation of the potential use of BSOX in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to understand the exact mechanism of action of BSOX in inducing apoptosis in cancer cells and inhibiting inflammation. Finally, the potential use of BSOX as a fluorescent probe for imaging applications needs to be further explored.
Méthodes De Synthèse
The synthesis of BSOX involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid in the presence of thionyl chloride to form 4-bromo-2-thiophenecarboxylic acid. This acid is then reacted with sodium hydride and sec-butyl bromide to form 5-(sec-butylthio)-4-bromo-2-thiophenecarboxylic acid. Finally, this acid is reacted with sulfonyl chloride and triethylamine to form the desired product, BSOX.
Applications De Recherche Scientifique
BSOX has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. BSOX has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, BSOX has been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEMJSTZQNDBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)



![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2735620.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2735621.png)
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)


![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) acetate](/img/structure/B2735630.png)